Phenylpiracetam hydrazide

Description

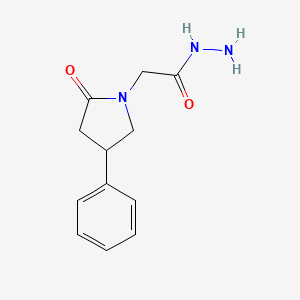

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c13-14-11(16)8-15-7-10(6-12(15)17)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQUMNYYLGUJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)NN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032563 | |

| Record name | Phenylpiracetam hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77472-71-0 | |

| Record name | 1-Pyrrolidineacetic acid, 2-oxo-4-phenyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylpiracetam hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylpiracetam hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLPIRACETAM HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289199VKN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenylpiracetam Hydrazide: A Technical Whitepaper on Speculative Mechanisms of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Forward

Phenylpiracetam hydrazide, also known as Fonturacetam hydrazide, represents a compelling yet underexplored molecule within the racetam class of nootropics. First synthesized as a structural analog of Phenylpiracetam, its initial investigation centered on potential anticonvulsant properties.[1] However, its structural relationship to Phenylpiracetam—a compound with known psychostimulant and cognitive-enhancing effects—suggests a far more complex pharmacological profile. To date, a definitive mechanism of action for this compound has not been elucidated in peer-reviewed literature. This guide serves as a speculative exploration, grounded in established neuropharmacological principles and the known activities of its parent compound. We will dissect the structural nuances, propose primary and secondary mechanistic pathways, and outline a rigorous experimental framework to validate these hypotheses. Our objective is to provide a foundational document that can inform and direct future preclinical research into this promising neuroactive agent.

The Pharmacological Foundation: The Phenylpiracetam Scaffold

To speculate on the action of this compound, we must first understand the established pharmacology of its parent, Phenylpiracetam. The addition of a phenyl group to the piracetam backbone significantly increases its potency and ability to cross the blood-brain barrier.[2] The core mechanisms of Phenylpiracetam are multifaceted:

-

Monoamine Reuptake Inhibition: The most significant established mechanism is its action as a dopamine reuptake inhibitor.[3] Specifically, the (R)-enantiomer acts as a dual norepinephrine-dopamine reuptake inhibitor (NDRI), while the (S)-enantiomer is more selective for the dopamine transporter (DAT).[3][4] This inhibition increases the synaptic concentration of these catecholamines, a mechanism shared with stimulants like methylphenidate.[5][6][7][8]

-

Receptor Modulation: Phenylpiracetam has been shown to interact with several key neurotransmitter receptors. It binds to α4β2 nicotinic acetylcholine receptors and is described as a potential positive allosteric modulator of AMPA receptors.[3][4] There is also evidence suggesting it increases the density of NMDA, GABA, and dopamine receptors, which would heighten the brain's sensitivity to these neurotransmitters.[2][9]

-

Cerebrovascular Effects: Like many racetams, Phenylpiracetam is thought to improve cerebral blood flow, ensuring better delivery of oxygen and nutrients to brain tissue, which is vital for optimal cognitive function.[2][9][10][11]

The Hydrazide Modification: Speculative Implications

The defining structural feature of this compound is the replacement of the amide group with a hydrazide moiety (-CONHNH₂). This seemingly minor chemical alteration can have profound pharmacological consequences:

-

Altered Polarity and Binding: The hydrazide group changes the molecule's hydrogen bonding capabilities and electronic distribution. This could alter its binding affinity and selectivity for various transporters and receptors compared to its amide-containing parent.

-

Metabolic Stability: The hydrazide group may confer different metabolic stability, potentially leading to a different pharmacokinetic profile, including a longer or shorter half-life.

-

Novel Target Interactions: The unique chemical nature of the hydrazide functional group may enable interactions with entirely new biological targets not engaged by Phenylpiracetam.

Primary Speculative Mechanism: Enhanced Monoaminergic Modulation

Our primary hypothesis is that this compound retains and potentially modifies the monoaminergic activity of its parent compound. The stimulant-like effects reported anecdotally are consistent with this pathway.[12]

4.1 Dopamine and Norepinephrine Reuptake Inhibition

It is highly probable that this compound functions as a dopamine (DAT) and norepinephrine (NET) reuptake inhibitor. By blocking these transporters on the presynaptic membrane, the compound prevents the removal of dopamine and norepinephrine from the synaptic cleft, leading to their accumulation.[13][14] This enhanced catecholaminergic signaling in regions like the prefrontal cortex and striatum is strongly associated with improved executive function, attention, motivation, and alertness.[5][14]

Caption: Proposed inhibition of Dopamine (DAT) and Norepinephrine (NET) transporters.

Secondary Speculative Mechanisms: Glutamatergic, Cholinergic, and Neurotrophic Pathways

Beyond its likely role as a monoaminergic agent, this compound may engage other critical systems involved in higher-order cognition.

5.1 Modulation of Glutamatergic Receptors (NMDA & AMPA)

The racetam family is famously associated with the positive allosteric modulation of AMPA and NMDA receptors.[4][15] These receptors are fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory. By binding to an allosteric site, this compound could enhance the receptor's response to glutamate, facilitating long-term potentiation (LTP) and thereby improving memory formation and consolidation.

Caption: Positive allosteric modulation of NMDA and AMPA receptors.

5.2 Enhancement of Cholinergic Neurotransmission

The cholinergic system is critically involved in attention, learning, and memory.[16] Racetams often enhance cholinergic function, not by direct agonism, but by increasing the sensitivity or density of acetylcholine receptors or by promoting high-affinity choline uptake.[12][17] this compound may potentiate cholinergic signaling, leading to improved focus and memory recall.[1]

5.3 Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

BDNF is a key protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses (neurogenesis and synaptogenesis).[18] Many nootropic compounds are being investigated for their ability to increase BDNF levels.[19][20][21] A potential long-term benefit of this compound could be the upregulation of BDNF expression, promoting neuroplasticity and overall brain health.

Proposed Experimental Validation

The speculative nature of these mechanisms necessitates a structured, multi-tiered approach for experimental validation. We propose a series of in vitro and in vivo studies to systematically test each hypothesis.

6.1 Data Summary Table: Speculative Mechanisms

| Hypothesized Mechanism | Primary Molecular Target(s) | Expected Cognitive/Behavioral Outcome |

| Monoamine Reuptake Inhibition | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Increased alertness, focus, motivation, locomotor activity |

| Glutamatergic Modulation | NMDA Receptors, AMPA Receptors (Allosteric Site) | Enhanced learning, improved memory consolidation |

| Cholinergic Enhancement | α4β2/α7 Nicotinic Receptors, Choline Uptake Systems | Improved attention, working memory, and recall |

| Neurotrophic Factor Upregulation | BDNF Gene Expression Pathways | Long-term improvements in synaptic plasticity and memory |

| Cerebrovascular Enhancement | Vascular Endothelial Cells (Nitric Oxide pathways) | Increased resistance to mental fatigue |

Experimental Protocol: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for key monoamine transporters and neurotransmitter receptors.

Methodology: Competitive radioligand binding assays are a standard and effective method.[22][23]

-

Preparation of Tissue Homogenates:

-

Source: Rodent (rat or mouse) brain tissue, specifically striatum for DAT, hippocampus/cortex for NET and glutamatergic/cholinergic receptors. Alternatively, use cell lines stably expressing the human recombinant transporter or receptor of interest (e.g., HEK293 cells).

-

Procedure: Homogenize tissue in an appropriate ice-cold buffer. Centrifuge to pellet membranes and resuspend to a standardized protein concentration.

-

-

Competitive Binding Assay:

-

For each target (DAT, NET, SERT, NMDA, AMPA, nAChR), prepare a series of assay tubes.

-

To each tube, add:

-

A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT).

-

Increasing concentrations of this compound (the "competitor"), typically from 1 nM to 100 µM.

-

The prepared membrane homogenate.

-

-

Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand, e.g., cocaine for DAT).

-

-

Incubation and Separation:

-

Incubate tubes at a specific temperature for a set time to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis (e.g., Prism software) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Morris Water Maze (MWM) for Spatial Learning

Objective: To assess the effect of this compound on hippocampal-dependent spatial learning and memory.

Methodology: The MWM is a classic behavioral test for cognitive function in rodents.[24][25][26][27]

-

Apparatus Setup:

-

A large circular pool (approx. 1.5m diameter) filled with water made opaque with non-toxic white paint.[28]

-

A small escape platform submerged ~1 cm below the water surface in one quadrant.

-

The pool should be in a room with various stable, visible extra-maze cues (e.g., posters, shapes on the walls) for the animal to use for spatial navigation.[26]

-

-

Animal Groups and Dosing:

-

Use adult male mice or rats.

-

Create at least three groups: Vehicle Control, this compound (low dose), and this compound (high dose).

-

Administer the compound or vehicle (e.g., saline, DMSO solution) intraperitoneally or orally 30-60 minutes before the first trial each day.

-

-

Acquisition Phase (4-5 days):

-

Conduct 4 trials per animal per day.

-

For each trial, place the animal in the water facing the pool wall at one of four semi-random starting positions.

-

Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.[25]

-

If the animal fails to find the platform, gently guide it there.

-

Allow the animal to remain on the platform for 15-30 seconds to observe the spatial cues.[25]

-

Record the escape latency (time to find the platform) and path length for each trial using an automated video tracking system.

-

-

Probe Trial (24 hours after last acquisition trial):

-

Remove the escape platform from the pool.

-

Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform used to be) versus the other quadrants.

-

-

Data Analysis:

-

Acquisition: Analyze the learning curve (escape latency over days) using a repeated-measures ANOVA. A faster decrease in latency indicates enhanced learning.

-

Probe Trial: Use a one-way ANOVA to compare the percentage of time spent in the target quadrant between groups. A significantly higher percentage in the drug-treated groups indicates better memory retention.

-

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To determine if this compound has anxiolytic (anxiety-reducing) or anxiogenic (anxiety-producing) effects.

Methodology: The EPM test is based on the rodent's natural aversion to open, elevated spaces versus its preference for enclosed areas.[29][30][31][32]

-

Apparatus Setup:

-

A plus-shaped maze elevated above the floor (approx. 50 cm).[33]

-

Two opposite arms are open, and two opposite arms are enclosed by high walls.

-

The test should be conducted under dim, consistent lighting.

-

-

Animal Groups and Dosing:

-

Similar to the MWM protocol, establish vehicle control and drug-treated groups.

-

Administer the compound or vehicle 30-60 minutes prior to testing.

-

-

Test Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a single 5-minute session.[33]

-

Record the session with an overhead camera connected to tracking software.

-

-

Data Analysis:

-

Key parameters to measure include:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (a measure of general locomotor activity).

-

-

Use a one-way ANOVA or t-test to compare these parameters between groups.

-

An increase in the time spent and/or entries into the open arms suggests an anxiolytic effect. A decrease suggests an anxiogenic effect. No change in total distance traveled is important to rule out general sedation or hyperactivity confounding the results.

-

Conclusion and Future Directions

This compound stands as a molecule of high interest, bridging the pharmacology of the established nootropic Phenylpiracetam with novel structural modifications. The speculative mechanisms outlined in this guide—centered on a primary hypothesis of enhanced monoaminergic activity and secondary hypotheses of glutamatergic, cholinergic, and neurotrophic modulation—provide a rational basis for future investigation. The proposed experimental protocols offer a clear, validated pathway to systematically test these hypotheses, moving from in vitro affinity to in vivo cognitive and behavioral outcomes.

Future research should also extend to investigating its effects on gene expression related to synaptic plasticity, its full pharmacokinetic and safety profile, and its potential as a therapeutic agent for conditions characterized by cognitive deficits or amotivation. Rigorous scientific inquiry is essential to unlock the true pharmacological profile and potential of this compound.

References

- Dr.Oracle. (2025, November 5). What is the mechanism of action (MOA)

- Wikipedia. (n.d.). Phenylpiracetam.

- Patsnap Synapse. (2024, July 17). What is the mechanism of 4-Phenylpiracetam?

- Wikipedia. (n.d.). Dopamine reuptake inhibitor.

- protocols.io. (2023, January 13).

- Bio-protocol. (2014, August 20). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse.

- ResearchGate. (n.d.).

- Dr.Oracle. (n.d.).

- UCSF IACUC. (n.d.).

- Science.bio. (n.d.). This compound: A Deep Dive into its Cognitive Potential.

- Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor.

- Patsnap Synapse. (2024, June 14).

- R Discovery. (n.d.).

- Reddit. (2025, December 6). This compound: Research Guide.

- MedchemExpress.com. (n.d.).

- Patsnap Synapse. (2024, June 21). What are Dopamine reuptake inhibitors and how do they work?

- Benchchem. (n.d.). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents.

- Wikipedia. (n.d.). Serotonin–dopamine reuptake inhibitor.

- Nootropics Expert. (2025, September 2). Phenylpiracetam.

- PubMed. (n.d.).

- MMPC.org. (2024, January 3).

- Mind Lab Pro®. (2025, September 30). Nootropics for BDNF - Promote Neuroplasticity for Elite Cognition.

- Mind Lab Pro®. (2025, September 17).

- Ethos Herbals. (n.d.). This compound.

- Nootropics Expert. (2025, September 9). 13 Nootropics to Boost BDNF.

- Psych Scene Hub. (2020, September 4). Methylphenidate – Mechanism of Action, Dosage & Side Effects.

- Dr. William Davis. (2024, May 23). Protecting your brain: Nootropics vs. neurotrophics.

- San Diego Instruments. (2023, July 18). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers.

- Oxford Global. (2022, April 21).

- University of Cambridge. (n.d.). Supplementary methods Detailed behavioural protocols.

- Cyagen. (2025, June 10).

- Cleveland Clinic. (2022, March 23).

- Benchchem. (n.d.). This compound - CAS 77472-71-0|Supplier.

- Nootropics Expert. (2025, November 24). Advanced Guide to Acetylcholine Supplements in Nootropic Stacks.

- PubMed. (2008, May 13).

- PubMed. (2007, May 8).

- ResearchGate. (2025, August 6).

- PubMed Central. (n.d.).

- Wikipedia. (n.d.).

- Mind Lab Pro®. (2025, August 25). List of Nootropics - 85 Brain-Boosters, 11 Best-in-Class, 1 Universal.

- PubMed Central. (2022, August 17). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs.

- Psychology Today. (2019, November 13). Cerebral Blood Flow Is Crucial For Cognitive Performance.

- YouTube. (2024, December 3).

- PubMed Central. (n.d.).

- Australian Sports Nutrition. (2022, December 28).

- JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.

- ResearchGate. (2025, August 10). (PDF) In vitro receptor binding assays.

- PubMed Central - NIH. (2022, June 9).

- Creative Bioarray. (n.d.). Receptor Binding Assay.

Sources

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]

- 3. Phenylpiracetam - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. droracle.ai [droracle.ai]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. psychscenehub.com [psychscenehub.com]

- 8. Methylphenidate - Wikipedia [en.wikipedia.org]

- 9. nootropicsexpert.com [nootropicsexpert.com]

- 10. mindlabpro.com [mindlabpro.com]

- 11. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Ethos Herbals [ethosherbals.com]

- 13. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 14. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]

- 15. reddit.com [reddit.com]

- 16. What is 4-Phenylpiracetam used for? [synapse.patsnap.com]

- 17. nootropicsexpert.com [nootropicsexpert.com]

- 18. nootropicsexpert.com [nootropicsexpert.com]

- 19. droracle.ai [droracle.ai]

- 20. mindlabpro.com [mindlabpro.com]

- 21. australiansportsnutrition.com.au [australiansportsnutrition.com.au]

- 22. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mmpc.org [mmpc.org]

- 26. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 27. cyagen.com [cyagen.com]

- 28. jneurosci.org [jneurosci.org]

- 29. protocols.io [protocols.io]

- 30. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 31. medchemexpress.com [medchemexpress.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. bio-protocol.org [bio-protocol.org]

Introduction: The Chemical Evolution of a Nootropic Scaffold

An In-depth Technical Guide to the Synthesis of Fonturacetam Hydrazide and Its Derivatives

Fonturacetam, also known as Phenylpiracetam or (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, is a well-regarded synthetic nootropic compound belonging to the racetam family.[1] First developed in Russia, it is structurally a phenyl derivative of piracetam and is reported to be significantly more potent.[1] Its pharmacological profile is not limited to cognitive enhancement; it also exhibits a range of other properties, including anticonvulsant, anxiolytic, and antiasthenic effects.[2]

This guide focuses on a key chemical analog: Fonturacetam Hydrazide (2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide). This derivative, where the terminal amide group of fonturacetam is replaced by a hydrazide moiety, was first reported in 1980 as part of an investigation into novel anticonvulsant agents.[3] The introduction of the hydrazide functional group (-CONHNH₂) is a critical modification from a medicinal chemistry perspective. It not only alters the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, but also serves as a versatile synthetic handle for the creation of a diverse library of second-generation derivatives.

This document serves as a technical whitepaper for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of the core synthesis pathway for fonturacetam hydrazide, explains the chemical rationale behind the chosen methodologies, and explores the subsequent chemical transformations possible for generating novel derivatives for structure-activity relationship (SAR) studies.

Part 1: Core Synthesis of Fonturacetam Hydrazide

The synthesis of fonturacetam hydrazide is a sequential, two-step process commencing from the 4-phenyl-2-pyrrolidone scaffold. The overarching strategy involves N-alkylation of the pyrrolidone ring followed by hydrazinolysis of the resulting ester intermediate.

Step 1: N-Alkylation to Form Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate

The initial and crucial step is the attachment of an ethyl acetate group to the nitrogen atom of the 4-phenyl-2-pyrrolidone ring. The nitrogen in the lactam ring is not sufficiently nucleophilic to react directly with alkyl halides under neutral conditions. Therefore, it must first be deprotonated to form a highly reactive nucleophilic anion.

Causality of Experimental Choices:

-

Base: A strong base, such as sodium hydride (NaH), is required to quantitatively deprotonate the lactam nitrogen (pKa ≈ 17-18). The use of NaH is advantageous as the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.[4]

-

Solvent: Anhydrous polar aprotic solvents like dioxane or tetrahydrofuran (THF) are essential.[4][5] These solvents effectively solvate the cation (Na⁺) without reacting with the strong base or the resulting nucleophile, thereby facilitating the desired SN2 reaction.

-

Alkylating Agent: Ethyl chloroacetate or ethyl bromoacetate serves as the electrophile. The ethyl ester is chosen for its stability and ease of subsequent conversion to the hydrazide.[4][5]

Experimental Protocol: Synthesis of Fonturacetam Hydrazide

The following protocol is a synthesized methodology based on established chemical principles for N-alkylation of lactams and subsequent hydrazinolysis. [4][5][6] Part A: Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) suspended in anhydrous dioxane.

-

Reactant Addition: Add 4-phenyl-2-pyrrolidone (1.0 eq.) portion-wise at room temperature. The mixture is stirred under a nitrogen atmosphere for 1 hour to ensure complete formation of the sodium salt.

-

Alkylation: Add ethyl chloroacetate (1.2 eq.) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 100-120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction cautiously by adding cold water. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester. The product can be further purified by vacuum distillation or column chromatography.

Part B: Synthesis of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide

-

Preparation: Dissolve the crude ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate (1.0 eq.) from Part A in ethanol in a round-bottom flask.

-

Hydrazinolysis: Add an excess of hydrazine hydrate (3-5 eq.) to the solution.

-

Reaction: Heat the mixture to reflux for 6-12 hours until TLC analysis indicates complete consumption of the starting ester.

-

Isolation: Cool the reaction mixture in an ice bath. The product, fonturacetam hydrazide, will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to achieve high purity (>98%). [7]

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 4-Phenyl-2-pyrrolidone | C₁₀H₁₁NO | 161.20 | 5339-94-6 |

| Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | C₁₄H₁₇NO₃ | 247.29 | 77472-70-9 |

| Fonturacetam Hydrazide | C₁₂H₁₅N₃O₂ | 233.27 | 77472-71-0 [3][8] |

Part 2: Synthesis of Fonturacetam Hydrazide Derivatives

The true synthetic value of fonturacetam hydrazide lies in the reactivity of its terminal hydrazide group. This moiety is a powerful nucleophile and a building block for a variety of chemical transformations, enabling the creation of diverse molecular architectures for SAR exploration.

Workflow for Derivative Synthesis

Condensation Reactions: Formation of Hydrazones

The most straightforward derivatization is the condensation reaction between the hydrazide and an aldehyde or ketone to form a hydrazone. [7][9]This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism, forming a stable C=N double bond.

This pathway allows for the introduction of a vast array of substituted aromatic or aliphatic groups (R¹ and R²), making it an ideal strategy for probing how different substituents impact biological activity.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. [Pharmacological effects of fonturacetam (Actitropil) and prospects for its clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylpiracetam hydrazide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C12H15N3O2 | CID 4995664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Phenylpiracetam Hydrazide: A Technical Guide to its Discovery, Synthesis, and Neuropharmacological Profile

Abstract

Phenylpiracetam hydrazide, also known as fonturacetam hydrazide, is a synthetic nootropic agent and a derivative of phenylpiracetam. First synthesized in 1980 by a Russian research team, it was initially investigated for its anticonvulsant properties. Structurally distinguished by the substitution of an amide group with a hydrazide moiety, this modification is theorized to alter its pharmacokinetic profile, potentially enhancing bioavailability and blood-brain barrier penetration. While extensive clinical research in humans remains limited, preclinical studies and the pharmacological profile of its parent compound, phenylpiracetam, suggest a multimodal mechanism of action. This includes modulation of glutamatergic (NMDA and AMPA receptors) and cholinergic systems, along with potential influences on dopaminergic pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical and current research surrounding this compound, intended for researchers, scientists, and drug development professionals.

Introduction: The Racetam Class and the Genesis of this compound

The racetam family of synthetic compounds, characterized by a common 2-pyrrolidone nucleus, represents a cornerstone in the field of nootropic research. Since the development of the parent compound, piracetam, these molecules have been investigated for their potential to enhance cognitive functions such as memory, learning, and focus. Phenylpiracetam, a phenyl derivative of piracetam, was later developed and demonstrated significantly greater potency.

This compound (2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide) emerged from this lineage of cognitive enhancers. It is a chemical derivative of phenylpiracetam where the amide group is replaced by a hydrazide group.[1] This structural modification was first reported in 1980 by a Russian research group, who initially explored its potential as an anticonvulsant agent.[1]

dot

Caption: Evolution of this compound from Piracetam.

Discovery and Initial Research

The seminal work on this compound was published in 1980 by a team of Russian scientists led by O. M. Glozman in the "Khimiko-farmatsevticheskii Zhurnal" (Pharmaceutical Chemistry Journal). The study, titled "Synthesis and anticonvulsive activity of 4-phenyl-2-pyrrolidinone-1-acetic acid amides," detailed the synthesis of a series of compounds, including the hydrazide derivative of phenylpiracetam.

The primary focus of this initial research was to investigate the anticonvulsant properties of these novel compounds. Using an electroshock test in animal models, the researchers determined the median effective dose (ED50) of this compound to be 310 mg/kg.[1] This early finding highlighted its potential in modulating neuronal excitability and laid the groundwork for future neuropharmacological investigations.

Synthesis of this compound

While the original 1980 publication by Glozman et al. provides the foundational method, subsequent methodologies have been developed. A general synthetic pathway involves the conversion of phenylpiracetam to its corresponding hydrazide.

General Synthetic Pathway

dot

Caption: Generalized two-step synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound from phenylpiracetam.

Materials:

-

Phenylpiracetam

-

Thionyl chloride (SOCl₂)

-

Anhydrous ethanol

-

Hydrazine hydrate

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Esterification of Phenylpiracetam:

-

Dissolve phenylpiracetam in an excess of anhydrous ethanol.

-

Slowly add thionyl chloride dropwise to the solution at 0°C. Caution: This reaction is exothermic and releases HCl gas.

-

After the addition is complete, reflux the mixture for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the ethyl ester of phenylpiracetam with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

-

-

Hydrazinolysis of the Ester:

-

Dissolve the crude phenylpiracetam ethyl ester in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Note: This is a generalized protocol. Reaction conditions, such as temperature, time, and solvent, may require optimization for improved yield and purity.

Mechanism of Action: A Multifaceted Profile

The precise mechanism of action of this compound has not been fully elucidated through dedicated studies. However, based on the known pharmacology of its parent compound, phenylpiracetam, and other racetams, a multi-target mechanism is proposed.

dot

Caption: Proposed multimodal mechanism of action for this compound.

Glutamatergic System Modulation

Like other racetams, this compound is believed to modulate the glutamatergic system, which is crucial for synaptic plasticity, learning, and memory. It is hypothesized to act as a positive allosteric modulator of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] This modulation is thought to enhance the efficiency of glutamatergic neurotransmission.

Cholinergic System Interaction

The cholinergic system plays a vital role in attention, learning, and memory. Phenylpiracetam has been shown to interact with nicotinic acetylcholine receptors.[3] It is plausible that this compound shares this property, potentially leading to an increase in cholinergic activity. Some sources suggest it may enhance cholinergic transmission by increasing the sensitivity of acetylcholine receptors.[2]

Dopaminergic System Influence

The parent compound, phenylpiracetam, is known to interact with the dopaminergic system. Specifically, the (R)-enantiomer acts as a dopamine reuptake inhibitor.[4] This action is associated with the psychostimulant-like effects of phenylpiracetam, such as increased motivation and alertness. While not definitively confirmed for the hydrazide derivative, an influence on the dopaminergic system is a probable component of its pharmacological profile.[2]

Pharmacological Effects and Areas of Research

Research into this compound has primarily focused on its potential as a nootropic and neuroprotective agent, building upon its initial investigation as an anticonvulsant.

Cognitive Enhancement

Preclinical observations and anecdotal reports suggest that this compound may offer several cognitive benefits, including:

-

Improved learning and memory retention: By modulating key neurotransmitter systems involved in memory formation.

-

Enhanced attention and processing speed: Potentially through its influence on the cholinergic and dopaminergic systems.

-

Increased motivation and task performance: Linked to its possible effects on dopamine signaling.[2][5]

Neuroprotection

The compound is also investigated for its neuroprotective properties. This includes its potential to protect neurons from various insults and to support neuronal health and function.[2]

Fatigue Resistance and Stress Adaptation

Similar to its parent compound, which was developed to combat the stresses of space travel for cosmonauts, this compound is explored for its potential to enhance resilience to physical and cognitive stress.[3][5]

Pharmacokinetics and Comparative Profile

Table 1: Comparative Profile of Phenylpiracetam and this compound (Based on available data and theoretical considerations)

| Feature | Phenylpiracetam | This compound |

| Chemical Structure | Contains an amide group | Contains a hydrazide group |

| Year of First Report | 1983[3] | 1980[1] |

| Initial Research Focus | Nootropic, Adaptogen[3] | Anticonvulsant[1] |

| Bioavailability | ~100% (oral)[3] | Theorized to be enhanced[4] |

| Half-life (human) | 3-5 hours[3] | Not established; anecdotally longer[2] |

| Primary Mechanisms | NMDA/AMPA modulation, nAChR interaction, DAT inhibition[3][4] | Inferred to be similar to phenylpiracetam[2] |

Experimental Protocols for Evaluation

The evaluation of compounds like this compound involves a range of in vitro and in vivo assays to characterize their pharmacological and toxicological profiles.

In Vitro Assays

-

Receptor Binding Assays: To determine the affinity of this compound for various neurotransmitter receptors (e.g., NMDA, AMPA, nicotinic acetylcholine, dopamine receptors). This is typically done using radioligand binding assays with cell membranes expressing the target receptors.

-

Neurotransmitter Reuptake Assays: To assess the inhibitory effect of the compound on neurotransmitter transporters, particularly the dopamine transporter (DAT). This can be measured using synaptosomes and radiolabeled neurotransmitters.

-

Cell-Based Assays for Neuroprotection: To evaluate the ability of this compound to protect cultured neurons from various toxins or stressors (e.g., glutamate-induced excitotoxicity, oxidative stress). Cell viability assays (e.g., MTT assay) are commonly used.

In Vivo Models

-

Anticonvulsant Activity: The Maximal Electroshock Seizure (MES) test is a standard model for assessing anticonvulsant efficacy.

-

Protocol Outline (Rodent Model):

-

Administer this compound or vehicle control to the animal (e.g., intraperitoneally).

-

After a predetermined time, deliver a brief, high-frequency electrical stimulus via corneal or ear-clip electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is indicative of anticonvulsant activity. The ED50 is the dose at which 50% of the animals are protected.

-

-

-

Cognitive Enhancement: Various behavioral models are used to assess nootropic effects in rodents.

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Novel Object Recognition Test: To assess recognition memory.

-

Passive Avoidance Test: To measure fear-motivated memory.

-

Conclusion and Future Directions

This compound represents an intriguing evolution of the racetam family of nootropics. Its unique structural modification and initial discovery as an anticonvulsant suggest a complex pharmacological profile that warrants further investigation. While preclinical data and inferences from its parent compound provide a strong foundation for its proposed mechanisms and effects, there is a clear need for more rigorous scientific inquiry.

Future research should focus on:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: To definitively characterize its absorption, distribution, metabolism, and excretion, and to compare these parameters directly with phenylpiracetam.

-

In-depth Mechanistic Studies: To move beyond inference and directly assess its receptor binding affinities, enzyme inhibition, and effects on neurotransmitter release and reuptake.

-

Well-controlled Preclinical and Clinical Trials: To systematically evaluate its efficacy for cognitive enhancement, neuroprotection, and other potential therapeutic applications in both animal models and human subjects.

Such research will be crucial in fully understanding the therapeutic potential and safety profile of this unique nootropic compound.

References

-

Ethos Herbals. This compound. Available from: [Link]

-

Wikipedia. Phenylpiracetam. Available from: [Link]

-

Modern Aminos. Cognitive Compounds: A Comprehensive Breakdown. Available from: [Link]

-

Grogipedia. This compound. Available from: [Link]

-

Wikipedia. This compound. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. This compound: An Exploration of its Anticonvulsant Properties and Early Research. Available from: [Link]

- Ostrovskaia, R. U., et al. (1982). [Neuropharmacological properties of piracetam derivatives]. Biulleten' Eksperimental'noi Biologii i Meditsiny, 94(12), 62-65. [Article in Russian].

- Glozman, O. M., Morozov, I. S., Zhmurenko, L. A., & Zagorevskii, V. A. (1980). Synthesis and anticonvulsive activity of 4-phenyl-2-pyrrolidinone-1-acetic acid amides.

-

Nootropics Expert. Phenylpiracetam. Available from: [Link]

Sources

A Technical Guide to the Preclinical Evaluation of Phenylpiracetam Hydrazide's Nootropic Efficacy

Introduction: Rationale and Context

Phenylpiracetam hydrazide, also known as fonturacetam hydrazide, is a synthetic derivative of phenylpiracetam, where the amide group is substituted with a hydrazide moiety.[1][2] First reported in 1980 by a Russian research group, its initial investigation centered on potential anticonvulsant properties.[1][3] However, like its parent compound and other members of the racetam family, there is significant scientific interest in its potential as a nootropic agent—a substance capable of enhancing cognitive functions such as memory, learning, and attention.[4][5]

While anecdotal reports and data on the parent compound, phenylpiracetam, suggest a range of cognitive benefits, rigorous, publicly available preclinical data on the hydrazide derivative is limited.[6][7][8] This technical guide provides drug development professionals and researchers with a comprehensive, field-proven framework for the preclinical investigation of this compound's nootropic effects. The methodologies described herein are designed to establish a robust, data-driven profile of the compound's neuropharmacological activity, from hypothesized mechanism to behavioral outcomes and their electrophysiological underpinnings. The goal is to create a self-validating system of experiments that collectively build a strong case for (or against) its efficacy and guide further development.

Hypothesized Mechanism of Action: A Multi-Target Approach

Based on the known pharmacology of phenylpiracetam and other racetams, a logical starting point for investigation is the modulation of key neurotransmitter systems integral to cognitive processes.[9][10] this compound's nootropic effects are likely not due to a single receptor interaction but rather a multimodal influence on synaptic plasticity. The primary hypothesized pathways to investigate include:

-

Cholinergic System Modulation: Racetams are known to enhance the function of acetylcholine (ACh) via muscarinic and nicotinic receptors, which is critical for learning and memory.[4][9] The compound may increase the sensitivity or density of these receptors rather than acting as a direct agonist.

-

Glutamatergic System Modulation: The glutamatergic system, particularly NMDA and AMPA receptors, is fundamental to Long-Term Potentiation (LTP), a cellular correlate of memory formation.[10][11] this compound may act as a positive allosteric modulator of these receptors, facilitating synaptic strengthening.[4]

-

Dopaminergic and Noradrenergic Modulation: The parent compound, phenylpiracetam, is reported to increase motivation and physical stamina, suggesting an influence on catecholaminergic systems.[4][8] This could translate to improved attention and focus, key components of cognition.

Caption: Hypothesized multi-target mechanism of action for this compound.

A Phased Preclinical Evaluation Workflow

A rigorous preclinical assessment should follow a logical progression, starting with fundamental characterization and moving towards complex behavioral and physiological endpoints. This ensures that resource-intensive in vivo studies are built on a solid foundation.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H15N3O2 | CID 4995664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Ethos Herbals [ethosherbals.com]

- 5. nbinno.com [nbinno.com]

- 6. reddit.com [reddit.com]

- 7. reddit.com [reddit.com]

- 8. Phenylpiracetam - Wikipedia [en.wikipedia.org]

- 9. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Neural Correlates and Molecular Mechanisms of Memory and Learning [mdpi.com]

An In-Depth Technical Guide on the Hypothesized Effects of Phenylpiracetam Hydrazide on Neurotransmitter Systems: A Proposed Investigational Framework

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpiracetam hydrazide (also known as Fonturacetam hydrazide) is a synthetic nootropic agent and a derivative of phenylpiracetam, where the amide group is replaced by a hydrazide moiety.[1] While its parent compound has been studied for its cognitive-enhancing and psychostimulatory effects, the specific neuropharmacological profile of this compound remains largely uncharacterized in peer-reviewed scientific literature. This technical guide synthesizes the known pharmacology of phenylpiracetam and the broader racetam class to establish a framework of hypothesized mechanisms of action for this compound. Crucially, this document emphasizes that these are putative effects and presents a comprehensive suite of experimental protocols required to validate these hypotheses. The primary objective is to provide a roadmap for the systematic investigation of this compound's interactions with key neurotransmitter systems, including the glutamatergic, dopaminergic, and cholinergic pathways.

Introduction and Current State of Knowledge

This compound, a chemical analog of phenylpiracetam, was first reported in the 1980s during investigations into novel anticonvulsant compounds.[1] The structural modification from an amide to a hydrazide group is theorized to alter its pharmacokinetic profile, potentially enhancing its bioavailability and ability to cross the blood-brain barrier (BBB).[2] Indeed, a radiolabeling study demonstrated significant brain uptake in mice.[3][4]

Despite its availability in certain markets, there is a profound lack of direct, empirical data elucidating the pharmacodynamics of this compound. The majority of available information is anecdotal or extrapolated from the known mechanisms of phenylpiracetam.[5][6] Phenylpiracetam is reported to modulate the density of N-methyl-D-aspartate (NMDA), gamma-aminobutyric acid (GABA), acetylcholine (ACh), and dopamine receptors.[7][8] Furthermore, the (R)-enantiomer of phenylpiracetam is known to act as a dopamine reuptake inhibitor.[2] Racetams as a class are also considered positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[9][10]

This guide, therefore, proceeds on the basis of these established findings for related compounds to propose the likely neurotransmitter systems affected by this compound and the rigorous scientific methodologies required to confirm and quantify these interactions.

Hypothesized Mechanisms of Action on Core Neurotransmitter Systems

Based on the pharmacology of its parent compound and the racetam family, this compound is hypothesized to exert its effects through the modulation of several critical neurotransmitter systems.

Glutamatergic System Modulation

The glutamatergic system is fundamental for synaptic plasticity, learning, and memory. Racetams are widely reported to act as positive allosteric modulators (PAMs) of AMPA receptors.[9][10] This modulation is thought to enhance synaptic transmission without causing the excitotoxicity associated with direct agonists.[11]

-

Hypothesis: this compound acts as a positive allosteric modulator of AMPA receptors, and potentially NMDA receptors, thereby enhancing glutamatergic neurotransmission. This is a primary putative mechanism for its nootropic effects.[12][13]

Caption: Hypothesized modulation of glutamatergic signaling by this compound.

Catecholaminergic System Modulation (Dopamine & Norepinephrine)

The psychostimulant effects of phenylpiracetam are attributed to its activity as a dopamine reuptake inhibitor.[2] This action increases the synaptic concentration of dopamine, a neurotransmitter crucial for motivation, focus, and mood.[14] The (R)-enantiomer also shows some activity as a norepinephrine reuptake inhibitor.[2]

-

Hypothesis: this compound acts as a dopamine transporter (DAT) and possibly a norepinephrine transporter (NET) inhibitor, leading to increased levels of these catecholamines in the synaptic cleft. The hydrazide modification may alter the potency and selectivity compared to the parent compound.

Caption: Hypothesized inhibition of dopamine reuptake by this compound.

Cholinergic System Modulation

Enhanced cholinergic function is a common feature of many nootropics.[5] Phenylpiracetam has been shown to increase the density of nicotinic acetylcholine receptors (nAChRs) and may enhance cholinergic transmission.[12][14] This is often associated with improvements in memory and learning.

-

Hypothesis: this compound positively modulates the cholinergic system, potentially by increasing the density or sensitivity of nAChRs, leading to enhanced acetylcholine signaling.

A Framework for Experimental Validation

To move from hypothesis to evidence, a structured, multi-tiered research program is essential. The following sections detail the necessary in vitro and in vivo protocols to systematically characterize the neuropharmacology of this compound.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial step is to determine if and how this compound directly interacts with key molecular targets. This is achieved through competitive radioligand binding assays and functional assays in cell-based systems.

Table 1: Proposed In Vitro Assay Panel

| Target | Assay Type | Objective | Primary Outcome Measure(s) |

| Dopamine Transporter (DAT) | Radioligand Binding | Determine binding affinity | Kᵢ (inhibition constant) |

| Norepinephrine Transporter (NET) | Radioligand Binding | Determine binding affinity | Kᵢ (inhibition constant) |

| AMPA Receptors | Functional Assay (e.g., Ca²⁺ influx) | Assess positive allosteric modulation | EC₅₀ (half-maximal effective concentration) for potentiation |

| NMDA Receptors | Radioligand Binding | Determine binding affinity to various sites | Kᵢ (inhibition constant) |

| Nicotinic ACh Receptors (α4β2) | Radioligand Binding | Determine binding affinity | Kᵢ (inhibition constant) |

| Monoamine Oxidases (MAO-A/B) | Enzyme Inhibition Assay | Screen for inhibitory activity | IC₅₀ (half-maximal inhibitory concentration) |

Experimental Protocol 1: Competitive Radioligand Binding Assay for DAT

This protocol serves as a template for assessing binding to DAT, NET, and various receptor subtypes.

-

Preparation of Reagents:

-

Membrane Preparation: Prepare crude synaptic membranes from rat striatal tissue (rich in DAT) or from cells recombinantly expressing human DAT (hDAT).

-

Radioligand: Select a high-affinity radioligand for DAT, such as [³H]WIN 35,428.

-

Test Compound: Prepare serial dilutions of this compound in assay buffer.

-

Non-specific Binding Control: Use a high concentration of a known DAT inhibitor (e.g., cocaine or GBR-12909) to define non-specific binding.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kₔ), and either assay buffer (for total binding), non-specific control, or a concentration of this compound.

-

Incubate the plate at a specified temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to reduce non-specific binding.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Neurochemical Profiling: Microdialysis

To understand the net effect of this compound on neurotransmitter systems in a living organism, in vivo microdialysis is the gold standard. This technique allows for the sampling of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Experimental Protocol 2: In Vivo Microdialysis in Rat Prefrontal Cortex and Striatum

-

Surgical Implantation:

-

Anesthetize adult male Sprague-Dawley rats.

-

Using a stereotaxic frame, surgically implant a guide cannula targeting the medial prefrontal cortex (mPFC) or dorsal striatum.

-

Allow animals to recover for 5-7 days post-surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline.

-

Administer this compound (e.g., via intraperitoneal injection) at various doses.

-

Continue collecting dialysate samples for at least 3-4 hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for concentrations of dopamine, norepinephrine, serotonin (and their metabolites), acetylcholine, and glutamate.

-

Use High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection for monoamines and acetylcholine, and with mass spectrometry (LC-MS/MS) for amino acids.[15]

-

-

Data Analysis:

-

Express neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.

-

Use statistical analysis (e.g., ANOVA with repeated measures) to determine significant changes from baseline and differences between dose groups.

-

Conclusion and Future Directions

This compound is a compound of significant interest within the nootropic research community. However, its neuropharmacological profile is currently defined by speculation and analogy rather than empirical data. The hypotheses presented in this guide—centered on the modulation of glutamatergic, catecholaminergic, and cholinergic systems—are plausible starting points derived from its chemical lineage.

The critical next step for the scientific and drug development communities is to undertake the rigorous experimental validation outlined herein. The proposed framework, from in vitro binding assays to in vivo microdialysis, provides a clear and scientifically sound pathway to elucidate the true mechanisms of action of this compound. The results of these studies will be pivotal in determining its potential therapeutic utility and in moving this compound from the realm of anecdotal reports to that of evidence-based pharmacology.

References

-

Ethos Herbals. This compound. [Link]

-

Modern Aminos. (2026-01-04). Cognitive Compounds: A Comprehensive Breakdown. [Link]

-

Unigen Life Sciences. Nootropics. [Link]

-

Reddit. (2025-12-06). This compound: Research Guide. [Link]

-

Wikipedia. Phenylpiracetam. [Link]

-

Olbrich, H. G., & Schober, M. (1988). Comparative Electrophysiological Investigations on Oxiracetam and Piracetam. Arzneimittelforschung, 38(3), 367-371. [Link]

-

International Journal of Pharmacy & Life Sciences. (2012). Screening of nootropics: An overview of preclinical evaluation techniques. 3(3). [Link]

-

Nootropics.com. This compound: A Deep Dive into its Cognitive Potential. [Link]

-

Future Science. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. [Link]

-

Sotelo-López, A., et al. (2017). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. Current Neuropharmacology, 15(6), 865–879. [Link]

-

Slideshare. (2014). Screening method of nootropics vikas malik. [Link]

-

ResearchGate. (2023). Radiolabeling and evaluation of fonturacetam hydrazide as a radiotracer for visualization of brain function. [Link]

-

Wikipedia. This compound. [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of 4-Phenylpiracetam?. [Link]

-

Grokipedia. This compound. [Link]

-

Wikipedia. Racetam. [Link]

-

Nootropics Expert. Phenylpiracetam. [Link]

-

Frontiers. (2025-03-04). Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis. [Link]

-

ResearchGate. (2021). Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound - Ethos Herbals [ethosherbals.com]

- 6. nbinno.com [nbinno.com]

- 7. unigenlifesciences.com [unigenlifesciences.com]

- 8. nootropicsexpert.com [nootropicsexpert.com]

- 9. Racetam - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]

- 12. derekpruski.substack.com [derekpruski.substack.com]

- 13. reddit.com [reddit.com]

- 14. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]

- 15. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Assays for Determining Phenylpiracetam Hydrazide Bioactivity

An In-Depth Technical Guide

Abstract

Phenylpiracetam hydrazide (fonturacetam hydrazide) is a synthetic nootropic agent and a derivative of phenylpiracetam, engineered with the replacement of an amide group with a hydrazide moiety.[1] This structural modification is of significant interest for its potential to alter the compound's pharmacological profile, bioavailability, and mechanism of action compared to its parent compound.[2] Preclinical research suggests that, like other racetams, its bioactivity may be linked to the modulation of critical neurotransmitter systems, including glutamatergic (AMPA and NMDA) and cholinergic pathways, which are fundamental to synaptic plasticity, learning, and memory.[2][3][4] This guide provides a comprehensive framework of in-vitro assays designed to systematically evaluate the bioactivity of this compound, offering researchers a validated roadmap from foundational cytotoxicity assessments to complex functional neuroplasticity studies.

Introduction: The Rationale for a Tiered In-Vitro Strategy

The exploration of a novel psychoactive compound demands a structured, multi-tiered analytical approach. An in-vitro assessment strategy allows for the rapid, cost-effective, and ethical screening of biological effects at the cellular and molecular level before advancing to more complex preclinical models.[5][6] For this compound, whose precise mechanisms are not yet fully elucidated but are hypothesized to mirror or build upon those of Phenylpiracetam, an effective in-vitro cascade should be designed to answer a logical progression of questions:

-

Safety & Viability: What is the compound's basic toxicological profile in neuronal cells?

-

Neuroprotection: Can the compound protect neurons against common pathological insults?

-

Mechanistic Targeting: Does the compound interact with key receptors and transporters implicated in cognitive function?

-

Functional Outcomes: Does the compound modulate synaptic activity and plasticity, the cellular basis of learning and memory?

This guide details a series of assays structured to address these questions, providing both the theoretical basis for their selection and the practical methodologies for their execution.

Foundational Assessment: Neuronal Viability and Cytotoxicity

Before investigating the efficacy of this compound, it is imperative to establish its safety profile in a neuronal context. These initial assays determine the concentration range that is non-toxic and thus suitable for subsequent bioactivity experiments. The human neuroblastoma cell line, SH-SY5Y, is a robust and widely used model for this purpose due to its human origin and ability to differentiate into a mature neuronal phenotype.[7][8]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

-

Cell Seeding: Plate differentiated SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours.[11]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., ranging from 1 µM to 500 µM) in serum-free culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8]

-

Solubilization: Carefully aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the crystals.[8]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[10][12] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[13]

-

Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[8]

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[8]

-

LDH Reaction: Add 50 µL of a commercially available LDH reaction mixture to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[8]

-

Stop Reaction: Add 50 µL of the provided stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.[8]

-

Data Analysis: Calculate the percentage of cytotoxicity relative to control wells that represent spontaneous and maximum LDH release.

| Assay Parameter | MTT Assay | LDH Assay |

| Principle | Measures mitochondrial reductase activity | Measures released cytosolic enzyme |

| Endpoint | Cell Viability | Cytotoxicity (Membrane Damage) |

| Cell Line | SH-SY5Y Human Neuroblastoma | SH-SY5Y Human Neuroblastoma |

| Seeding Density | 1.5 x 10⁴ cells/well | 1.5 x 10⁴ cells/well |

| Incubation Time | 24-48 hours | 24-48 hours |

| Detection | Colorimetric (570 nm) | Colorimetric (490 nm) |

| Primary Output | % Viability vs. Control | % Cytotoxicity vs. Control |

Investigating Neuroprotective Bioactivity

A key characteristic of nootropic agents is the ability to protect neurons from damage. In-vitro neuroprotection assays typically involve inducing a specific form of cellular stress and then assessing the compound's ability to mitigate the resulting cell death.

Oxidative Stress Model (H₂O₂-Induced Toxicity)

Oxidative stress is a major contributor to neurodegeneration. This assay evaluates if this compound can protect neurons from damage caused by hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS) generator.

Caption: General workflow for in-vitro neuroprotection assays.

-

Cell Preparation: Seed SH-SY5Y cells as described previously.

-

Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound (determined from foundational assays) for 1-2 hours.

-

Induce Toxicity: Add H₂O₂ to the wells to a final concentration known to induce significant cell death (e.g., 100-200 µM; this should be optimized). Include control wells with H₂O₂ alone and vehicle-only controls.

-

Incubation: Incubate for 24 hours.

-

Quantify Viability: Assess cell viability using the MTT assay. An effective neuroprotective agent will result in significantly higher viability in the this compound + H₂O₂ wells compared to the H₂O₂-only wells.

Mechanistic Elucidation: Receptor and Transporter Interactions

The bioactivity of Phenylpiracetam and its analogs is thought to arise from their modulation of key neurotransmitter systems.[3][4] Radioligand binding assays are the gold standard for determining if a compound directly interacts with a specific receptor or transporter.[14] Based on the profile of its parent compound, the primary targets of interest for this compound are glutamatergic receptors (NMDA, AMPA), GABA receptors, and the dopamine transporter (DAT).[2][3][15][16]

Radioligand Binding Assays

These assays measure the displacement of a specific, high-affinity radiolabeled ligand from its receptor by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated.

-

Tissue Preparation: Homogenize brain tissue (e.g., rat cortex or hippocampus) to prepare a crude membrane fraction containing the receptors of interest.

-

Assay Incubation: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]muscimol for GABA-A receptors), and varying concentrations of this compound.[17]

-

Defining Binding:

-

Total Binding: Membranes + Radioligand.

-

Non-specific Binding: Membranes + Radioligand + a high concentration of an unlabeled, known ligand (e.g., unlabeled GABA).[17]

-

Specific Binding: Total Binding - Non-specific Binding.

-

-

Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the unbound.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

| Target | Recommended Radioligand | Brain Region | Rationale / Reference |

| GABA-A Receptor | [³H]Muscimol | Cortex | Central to inhibitory neurotransmission.[17][18] |

| NMDA Receptor | [³H]MK-801 | Hippocampus | Critical for synaptic plasticity and memory.[3] |

| AMPA Receptor | [³H]AMPA | Cortex | Key mediator of fast excitatory transmission.[2][3] |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Striatum | Parent compound is a DAT inhibitor.[15][16][19] |

Functional Assessment: Synaptic Plasticity in Brain Slices

The ultimate test of a potential cognitive enhancer is its ability to modulate synaptic plasticity, the cellular mechanism underlying learning and memory.[5][20] Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a widely accepted in-vitro model for studying the molecular basis of memory.[6][21][22]

Long-Term Potentiation (LTP) in Hippocampal Slices

This electrophysiological technique involves stimulating a pathway in an acute brain slice (e.g., the Schaffer collaterals in the hippocampus) and recording the response in a downstream area (CA1 pyramidal neurons).[20][21] A brief, high-frequency train of stimuli (a tetanus) is applied, which in a healthy slice, induces LTP—a sustained increase in the synaptic response. The effect of this compound on the magnitude and duration of this potentiation is then measured.

Caption: Workflow for a Long-Term Potentiation (LTP) experiment.

-

Enhancement of LTP: If this compound increases the magnitude of potentiation compared to the control group, it suggests a direct positive modulation of the molecular pathways underlying synaptic plasticity. This is a strong indicator of potential nootropic activity.[23]

-

No Effect: The compound may not directly influence this specific form of plasticity.

-

Inhibition of LTP: This would suggest the compound interferes with the mechanisms of learning and memory at a cellular level.

Conclusion

The in-vitro assays outlined in this guide provide a comprehensive, tiered approach to characterizing the bioactivity of this compound. By systematically progressing from foundational safety assessments to mechanistic receptor binding studies and culminating in functional synaptic plasticity experiments, researchers can build a robust pharmacological profile of the compound. This logical progression ensures that experimental resources are used efficiently and that the resulting data provides a solid, scientifically validated foundation for any subsequent preclinical or clinical development. Each protocol is a self-validating system when appropriate controls are used, ensuring the trustworthiness and integrity of the findings.

References

- Albensi, B. C. (2008). Can in vitro assessment provide relevant end points for cognitive drug programs? Expert Opinion on Drug Discovery, 3(12), 1377-1382.

-

Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Journal of Neuroscience Methods, 96(2), 147-152. [Link]

-

KimeraChemsGuides. (2025). This compound: Research Guide. Reddit. [Link]

-

Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.18. [Link]

-

Wikipedia contributors. (n.d.). Phenylpiracetam. Wikipedia. [Link]

-

Ethos Herbals. (n.d.). This compound. Ethos Herbals. [Link]

-

InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]

-

Martorana, F., et al. (2021). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

-

ResearchGate. (2008). Can in vitro assessment provide relevant end points for cognitive drug programs? ResearchGate. [Link]

-

Alsarani, K., & Kaplita, P. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Future Science OA, 5(6), FSO391. [Link]

-

Taylor & Francis Online. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Taylor & Francis Online. [Link]

-

Gallocchio, F., et al. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 97(3), 855-870. [Link]

-

Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 96(2), 147-152. [Link]

-

Creative Biolabs. (n.d.). Neuronal Plasticity Assay Services. Creative Biolabs. [Link]

-

NMI TT. (n.d.). Neuronal Cell viability and cytotoxicity assays. NMI TT. [Link]

-